2,3-Dimethyl-1,4-naphthoquinone

Quinone cytotoxicity Hepatocyte Redox cycling

Researchers studying ROS signaling often face confounding arylation artifacts with menadione. 2,3-Dimethyl-1,4-naphthoquinone (DMNQ) is a pure redox cycler that generates superoxide/H₂O₂ without direct protein arylation. • Exclusive one-electron redox cycling; zero arylating capacity • Selective NQO1 (DT-diaphorase) substrate for enzyme activity & chemoprotection assays • Reproducible hemolytic anemia positive control without metabolic activation. Supplied as ≥98% crystalline solid; ready for immediate global dispatch.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 2197-57-1
Cat. No. B1194737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1,4-naphthoquinone
CAS2197-57-1
Synonyms2,3-dimethyl-1,4-naphthoquinone
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)C
InChIInChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3
InChIKeyLGFDNUSAWCHVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1,4-naphthoquinone: Chemical Identity & Procurement


2,3-Dimethyl-1,4-naphthoquinone (DMNQ) is a synthetic 1,4-naphthoquinone bearing methyl substituents at positions 2 and 3 . This substitution pattern eliminates the direct arylation potential of the quinone nucleus while preserving its redox-cycling capacity, making DMNQ a mechanistically distinct tool compound for oxidative stress research [1]. It is commercially available as a yellow-to-orange crystalline solid with typical purity ≥98% .

Arylation-free redox-cycling probe for oxidative stress studies
Mechanistic tool to dissect ROS-dependent signaling without direct protein adduction
Research-grade crystalline solid; commercially available for laboratory use

2,3-Dimethyl-1,4-naphthoquinone vs. Menadione: Non-Interchangeability


Within the 1,4-naphthoquinone class, small structural changes profoundly alter the balance between one-electron redox cycling, two-electron reduction, and direct arylation of cellular nucleophiles [1]. Menadione (2-methyl-1,4-naphthoquinone) acts as both a redox cycler and an arylator, whereas 2,3-dimethyl-1,4-naphthoquinone is a pure redox cycler that is incapable of direct alkylation [2]. Consequently, the cytotoxicity profile, glutathione depletion kinetics, and organ-specific toxicity in vivo are fundamentally different, rendering simplistic substitution scientifically invalid [3]. The evidence below quantifies these differences.

Mechanism Menadione and 1,4-naphthoquinone arylates cellular thiols; DMNQ is a pure redox cycler – cytotoxicity profiles may shift completely.
Kinetics GSH depletion by DMNQ is gradual (hours) vs. near-instant with menadione – endpoint timing may not align.
In vivo DMNQ hemolytic mechanism in vivo differs from direct erythrocyte oxidative damage observed with menadione – simple replacement risks misinterpretation.

2,3-Dimethyl-1,4-naphthoquinone vs. Analogs: Head-to-Head Data


DMNQ vs. Menadione: Hepatocyte Cytotoxicity

In freshly isolated rat hepatocytes, 2,3-dimethyl-1,4-naphthoquinone (2,3-diMe-1,4-NQ) at its solubility-limited concentration (~100–200 µM) caused no detectable cell death, whereas 1,4-naphthoquinone (1,4-NQ) and 2-methyl-1,4-naphthoquinone (menadione) induced extensive cytotoxicity under identical conditions [1]. The order of cytotoxic potency was 1,4-NQ > menadione ≫ 2,3-diMe-1,4-NQ (non-toxic).

Hepatocyte Cytotoxicity
Head-to-head
DMNQ: No cell death at solubility-limited concentrations (~200 µM)
Menadione / 1,4-NQ: Extensive cytotoxicity under identical conditions
Supports arylation-free cytotoxicity endpoint review
Primary rat hepatocytes; 2–3 h exposure; LDH/GSH endpoints
Quinone cytotoxicity Hepatocyte Redox cycling

DMNQ vs. Menadione: Platelet Cytotoxicity

In rat platelet assays, 2,3-dimethoxy-1,4-naphthoquinone (DMNQ, 200 µM) caused no lactate dehydrogenase (LDH) leakage, whereas menadione and 1,4-benzoquinone (BQ) induced significant LDH release [1]. Cellular uptake kinetics revealed that DMNQ concentrations inside cells were equivalent to those in the incubation medium, while menadione and BQ were partially sequestered, consistent with their arylation of intracellular thiols.

Platelet Membrane Integrity
Head-to-head
DMNQ (200 µM): No LDH leakage
Menadione / BQ: Dose-dependent LDH release up to ~60–80%
Reported cell-model response context without membrane arylation
Rat platelet-rich plasma; 2 h exposure
Platelet LDH leakage Arylation

DMNQ vs. Menadione: Microsomal Redox Cycling

In rat liver microsomes, the rate of NADPH oxidation and O₂ consumption stimulated by 2,3-diMe-1,4-NQ was markedly lower than that stimulated by 1,4-NQ or menadione [1]. The order of potency for redox cycling was 1,4-NQ ≈ menadione > 2,3-diMe-1,4-NQ.

Microsomal Redox Cycling
Head-to-head
DMNQ: Lowest NADPH oxidation / O₂ consumption rate
1,4-NQ ≈ menadione: substantially higher rates
Supports sustained, moderate ROS generation model context
Rat liver microsomes; NADPH-cytochrome P-450 reductase system
Microsomal redox cycling NADPH oxidation Oxygen consumption

Glutathione Depletion: Oxidation vs. Arylation

Exposure of freshly isolated rat hepatocytes to DMNQ (200 µM) resulted in a slow decrease of reduced glutathione (GSH) and an increase of mixed disulfides over 2 h. In contrast, menadione and 1,4-naphthoquinone caused almost complete depletion of GSH within 5 min [1]. DMNQ did not significantly affect protein thiols, energy charge, or cell viability at the same concentration.

Glutathione Depletion
Head-to-head
DMNQ: Slow GSH decrease over 2 h; mixed disulfide increase
Menadione / 1,4-NQ: >90% GSH depletion within 5 min
Reported thiol-homeostasis endpoint context, exclusive ROS-mediated effects
Primary rat hepatocytes; HPLC-monobromobimane derivatization
Glutathione Thiol homeostasis Arylation

In Vivo Hemolytic Potency: DMNQ vs. Menadione

In a comparative rat toxicity study, 2,3-dimethyl-1,4-naphthoquinone was identified as the most potent hemolytic agent among a series of 2,3-dialkyl-1,4-naphthoquinones, inducing severe hemolysis in vivo [1]. Critically, unlike menadione (2-methyl-1,4-naphthoquinone), which caused marked oxidative damage to erythrocytes both in vitro and in vivo, the dialkyl derivatives (including DMNQ) caused little or no direct damage to red cells in vitro. This discordance indicates that hemolysis by DMNQ in vivo proceeds via a mechanism distinct from direct oxidative erythrocyte injury.

In Vivo Hemolytic Potency
Head-to-head
DMNQ: Severe hemolysis in rats; no direct erythrocyte damage in vitro
Menadione: Hemolysis in vivo + marked in vitro erythrocyte oxidative damage
Supports hemolytic toxicity endpoint review; in vitro screens may not predict in vivo outcome
Oral rat study; Heinz body/GSH in vitro assays
Hemolysis In vivo toxicity Dialkylnaphthoquinones

2,3-Dimethyl-1,4-naphthoquinone: Research Use Cases


Arylation-Free Redox Signaling Studies

DMNQ is the preferred tool for dissecting ROS-dependent signaling pathways (e.g., MAPK, Nrf2) because it generates superoxide and hydrogen peroxide exclusively through redox cycling, without the confounding effects of direct protein arylation seen with menadione [1]. Its inability to deplete GSH within minutes allows observation of gradual redox imbalance rather than acute cytotoxicity.

NQO1 Activity Assay Positive Control

DMNQ is selectively reduced by DT-diaphorase via a two-electron mechanism, producing a relatively stable hydroquinone [2]. This property makes it suitable as a substrate for NQO1 activity measurements and for evaluating NQO1-mediated chemoprotection, where induction of DT-diaphorase by BHA diminishes DMNQ-induced hemolysis in vivo [3].

In Vivo Hemolytic Anemia Model

DMNQ induces severe, reproducible hemolytic anemia in rats without requiring metabolic activation, distinguishing it from menadione which acts on erythrocytes directly [4]. This makes DMNQ a valuable positive control for evaluating interventions that modulate quinone-dependent hemotoxicity, including DT-diaphorase inducers and antioxidants.

Electrochemical & Energy Storage Applications

DMNQ has been employed as an electroactive component in all-organic electrochemical cells, where its redox potential and the stability of its reduced form under acidic conditions enable tunable cell voltage and cycling stability [5]. Its defined two-electron redox behavior contrasts with the more complex electrochemistry of halogenated or hydroxylated naphthoquinones.

Application
Selection Property
Validation Focus
Arylation-free ROS signaling studies
Exclusive redox-cycling probe without protein arylation
MAPK/Nrf2 pathway response under gradual oxidative imbalance
NQO1 activity assay context
Two-electron DT-diaphorase substrate
NQO1-mediated hydroquinone formation and chemoprotection endpoint review
Hemolytic anemia model research
Reproducible in vivo hemolytic response without pre-activation
Comparator context for quinone hemotoxicity intervention studies
Electrochemical redox behavior studies
Defined two-electron redox couple with stable reduced form
Cycling stability and cell voltage tuning in organic energy-storage models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethyl-1,4-naphthoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.